5|A-Cholestan-3|A-ol-d5 5|A-Cholestan-3|A-ol-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16174292
InChI: InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D
SMILES:
Molecular Formula: C27H48O
Molecular Weight: 393.7 g/mol

5|A-Cholestan-3|A-ol-d5

CAS No.:

Cat. No.: VC16174292

Molecular Formula: C27H48O

Molecular Weight: 393.7 g/mol

* For research use only. Not for human or veterinary use.

5|A-Cholestan-3|A-ol-d5 -

Specification

Molecular Formula C27H48O
Molecular Weight 393.7 g/mol
IUPAC Name (3S,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D
Standard InChI Key QYIXCDOBOSTCEI-PFPUTWTGSA-N
Isomeric SMILES [2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Introduction

Chemical Identity and Structural Characteristics

5α-Cholestan-3α-ol-d5 (CAS: 516-95-0 with deuterium substitution) belongs to the cholestanol family, a saturated derivative of cholesterol. The parent compound, 5α-cholestan-3α-ol, has a molecular formula of C27H48O and a molecular weight of 388.67 g/mol . The deuterated variant replaces five hydrogen atoms with deuterium (²H), resulting in a molecular formula of C27H43D5O and an approximate molecular weight of 393.67 g/mol . The deuterium atoms are typically positioned at specific carbon sites to maintain isotopic stability, often at the 2,2,3,4,4 positions, as indicated by analogous compounds .

The stereochemistry of the hydroxyl group at position 3 (α-configuration) distinguishes this compound from its β-isomer, 5α-cholestan-3β-ol (dihydrocholesterol), which has distinct biological roles . The α-configuration influences its solubility and interaction with enzymes, making it a preferred standard in chromatographic separations .

Synthesis and Isotopic Labeling

The synthesis of 5α-Cholestan-3α-ol-d5 involves deuterium incorporation into the cholestanol backbone. Common methods include:

  • Catalytic Deuteriation: Hydrogenation of cholesterol or cholestanol precursors using deuterium gas (D2) in the presence of catalysts like palladium or platinum. This approach ensures selective deuteration at unsaturated bonds or reactive sites .

  • Acid-Catalyzed Exchange: Treatment with deuterated acids (e.g., D2SO4) facilitates hydrogen-deuterium exchange at acidic positions, though this method may lack specificity .

  • Enzymatic Methods: Microbial or enzymatic reduction of deuterated substrates, though less common due to scalability challenges .

The Sigma-Aldrich product 5α-Cholestan-3β-ol-2,2,3,4,4-dC (Product No. 777900) exemplifies a closely related deuterated sterol, synthesized with 98 atom % D and 97% chemical purity . While this compound is the β-isomer, its synthesis parallels that of the α-derivative, emphasizing the importance of regioselective deuteration for research applications.

Physicochemical Properties

Key physical properties of 5α-Cholestan-3α-ol-d5 are inferred from its non-deuterated analog :

PropertyValue
Melting Point185–186°C
Boiling Point454.32°C (estimate)
Density0.9506 g/cm³ (estimate)
Refractive Index1.5250 (estimate)
SolubilitySlightly soluble in chloroform
Optical Activity[α]D20 +3420° (CHCl3)

Deuteration minimally alters melting and boiling points due to isotopic effects but enhances molecular stability in mass spectrometric analysis . The compound’s low solubility in polar solvents necessitates the use of chloroform or deuterated solvents in experimental setups .

Applications in Scientific Research

Mass Spectrometry and Quantitative Analysis

As a deuterated internal standard, 5α-Cholestan-3α-ol-d5 enables precise quantification of cholesterol and its metabolites in biological samples. Its near-identical chromatographic behavior to non-deuterated cholestanol ensures accurate correction for matrix effects and ionization efficiency . For example, in lipidomic studies of plasma, this compound mitigates variability in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows .

Metabolic Pathway Tracing

Deuterated sterols are pivotal in tracing cholesterol biosynthesis and catabolism. In studies of cerebrotendinous xanthomatosis (CTX), a rare lipid storage disorder, 5α-Cholestan-3α-ol-d5 helps elucidate abnormal cholestanol accumulation mechanisms . By administering the deuterated analog, researchers track metabolic fluxes and enzyme deficiencies (e.g., CYP27A1 mutations) with high specificity .

Pharmaceutical Development

In drug formulation studies, this compound assesses the bioavailability of sterol-based therapeutics. Its stability under physiological conditions makes it suitable for pharmacokinetic models, particularly in gallstone and atherosclerosis research .

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